

Application Notes: Post-Incubation Washing for MitoTracker™ Red FM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FM-red*

Cat. No.: *B11928510*

[Get Quote](#)

Introduction

MitoTracker™ Red FM is a fluorescent dye used for labeling mitochondria in live cells. The dye passively diffuses across the plasma membrane and accumulates in active mitochondria. A critical step following incubation with the dye is the washing procedure. Proper washing is essential to remove unbound probe from the extracellular environment and the cytoplasm, thereby reducing background fluorescence and improving the signal-to-noise ratio for high-quality imaging.

Key Considerations for Washing

- **Purpose of Washing:** The primary goal is to eliminate non-specific background fluorescence caused by residual dye in the culture medium and non-specific binding within the cell. This ensures that the detected signal originates specifically from the mitochondria.
- **Live-Cell Imaging:** MitoTracker™ Red FM is optimized for live-cell applications. It is important to note that this specific probe is not well-retained after fixation and permeabilization procedures.[1][2] Therefore, imaging should be performed on live cells immediately following the washing steps.
- **Maintaining Cell Health:** Washing steps should be performed gently to avoid detaching adherent cells or damaging suspension cells. Using pre-warmed, physiologically compatible solutions (like growth medium or PBS) helps maintain cell viability and mitochondrial function during the procedure.[1][2][3]

Experimental Protocols

Protocol 1: Washing Adherent Cells

This protocol is designed for cells grown on coverslips, glass-bottom dishes, or in multi-well plates.

- **Aspirate Staining Solution:** Following incubation with MitoTracker™ Red FM, carefully aspirate the staining solution from the culture vessel without disturbing the cell monolayer.
- **First Wash:** Gently add a volume of pre-warmed (37°C) wash buffer sufficient to cover the cells. Common wash buffers include complete growth medium, serum-free medium, or Phosphate-Buffered Saline (PBS).
- **Incubate Wash (Optional but Recommended):** Let the cells sit in the wash buffer for 5 minutes at 37°C.
- **Repeat Wash:** Aspirate the wash buffer and repeat steps 2 and 3 for a total of two to three washes.
- **Add Imaging Medium:** After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- **Proceed to Imaging:** Immediately proceed with fluorescence microscopy.

Protocol 2: Washing Suspension Cells

This protocol is suitable for cells grown in suspension.

- **Pellet Cells:** Transfer the cell suspension to a conical tube and centrifuge at 400-1000 x g for 3-5 minutes at 4°C or room temperature to pellet the cells.
- **Remove Supernatant:** Carefully aspirate and discard the supernatant containing the staining solution without disturbing the cell pellet.
- **Resuspend for Washing:** Resuspend the cell pellet gently in pre-warmed (37°C) wash buffer (e.g., PBS or serum-free medium). Use a volume similar to the initial staining volume.

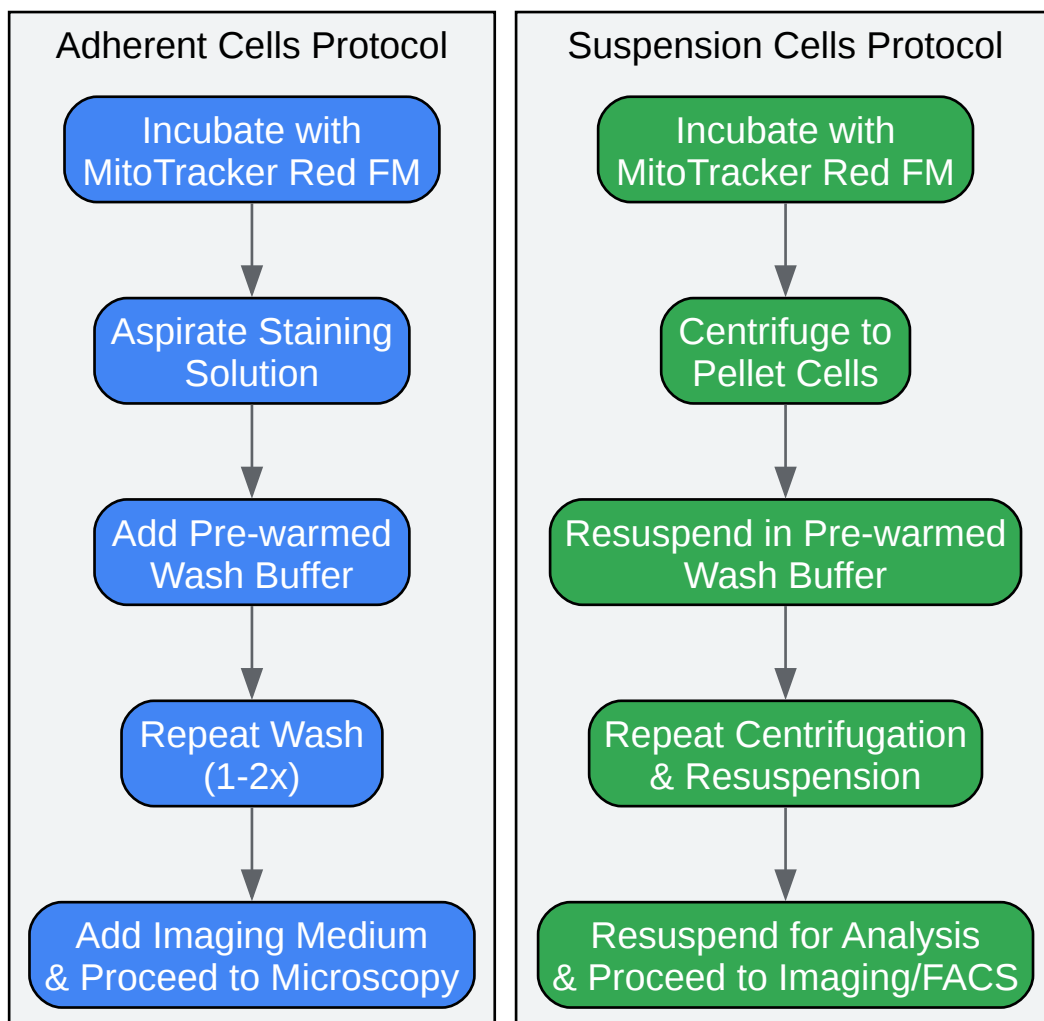
- **Repeat Wash Cycle:** Repeat the centrifugation (Step 1) and resuspension (Steps 2 & 3) for a total of two washes.
- **Final Resuspension:** After the final wash, resuspend the cell pellet in fresh, pre-warmed medium or buffer suitable for analysis.
- **Proceed to Analysis:** Proceed immediately with analysis by flow cytometry or fluorescence microscopy. For microscopy, cells may be transferred to a suitable imaging slide or dish.

Data Presentation

Table 1: Summary of Washing Parameters from Various Protocols

Parameter	Adherent Cells	Suspension Cells	Common Variations & Notes	Source(s)
Wash Solution	Pre-warmed Medium or PBS	Pre-warmed PBS or Serum-Free Medium	Phenol red-free medium can be used for imaging to reduce background.	
Number of Washes	2-3 times	2 times	"Several rinses" is also a common recommendation.	
Duration per Wash	5 minutes	5 minutes (includes resuspension time)	Some protocols simply state to "wash" or "rinse" without a specific duration.	
Temperature	Pre-warmed to 37°C	Pre-warmed to 37°C	Using pre-warmed solutions is critical to prevent cell shock.	

Visualized Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for washing adherent and suspension cells after MitoTracker Red FM staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Post-Incubation Washing for MitoTracker™ Red FM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928510#washing-steps-after-mitotracker-red-fm-incubation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com